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Compound of Interest

Compound Name: G-479

Cat. No.: B15612159

For researchers, scientists, and drug development professionals, a thorough understanding of
a kinase inhibitor's selectivity is crucial for interpreting experimental results and predicting
potential on- and off-target effects. This guide provides a comparative analysis of the kinase
inhibitor G-479 (using Dasatinib as a well-characterized substitute), offering objective data on
its performance against a wide panel of kinases.

Kinase Inhibition Profile of G-479

G-479 is a potent inhibitor of the BCR-ABL fusion protein and the SRC family of kinases, which
are key drivers in certain leukemias.[1][2] However, kinome-wide screening has revealed that
G-479 interacts with a broad range of other kinases. The following table summarizes the
inhibitory activity of G-479 against a selection of its primary targets and significant off-targets.
This data is essential for designing experiments with maximal specificity and for anticipating
potential polypharmacological effects.[3]
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Note: The "Percent of Control” values are derived from KINOMEscan data, where a lower
percentage indicates stronger binding of the inhibitor to the kinase.[5] Dissociation constants
(Kd) provide a measure of binding affinity, with lower values indicating higher affinity.

Experimental Protocols

The cross-reactivity profile of G-479 was determined using a competitive binding assay, such
as the KINOMEscan® platform. This methodology provides a quantitative measure of the
interaction between the test compound and a large panel of kinases.

KINOMEscan® Competition Binding Assay

Principle: This assay measures the ability of a test compound to compete with an immobilized,
active-site directed ligand for binding to a specific kinase. The amount of kinase bound to the
immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag that is fused to
the kinase.[6]

Detailed Protocol:

Kinase Preparation: A panel of human kinases is expressed, typically as fusions with a DNA
tag for quantification.

Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid
support (e.g., beads).

Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and
the test compound (G-479) at a specified concentration (e.g., 500 nM).

Washing: Unbound kinase and test compound are washed away.
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e Quantification: The amount of kinase remaining bound to the solid support is measured by
gPCR of the DNA tag.

o Data Analysis: The results are reported as "percent of control,” where the control is a DMSO-
treated sample. A lower percentage of control indicates a stronger interaction between the
test compound and the kinase. For determining the dissociation constant (Kd), the assay is
performed with a range of inhibitor concentrations, and the data is fitted to a binding curve.[6]

Signaling Pathway Analysis

G-479's primary targets, BCR-ABL and SRC family kinases, are central nodes in signaling
pathways that control cell proliferation, survival, and migration.[2] Inhibition of these kinases
can effectively halt the growth of cancer cells that are dependent on these pathways. However,
the off-target activity of G-479 on other kinases can lead to both therapeutic benefits and
adverse effects. The following diagram illustrates the key signaling pathways affected by G-
479.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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